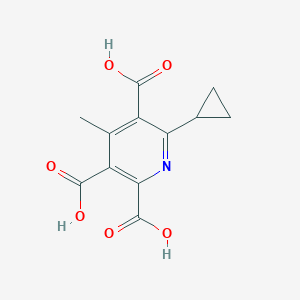

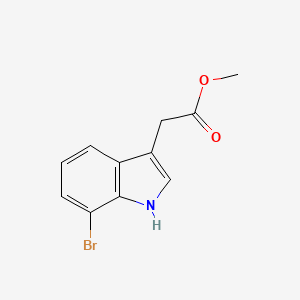

![molecular formula C13H19N5O6 B12292562 9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12292562.png)

9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-imino-5H-purin-6-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-[(2R,3R,4S,5R)-3-ヒドロキシ-5-(ヒドロキシメチル)-4-(2-メトキシエトキシ)オキソラン-2-イル]-2-イミノ-5H-プリン-6-オンは、様々な科学分野において重要な役割を果たすことで知られる複雑な有機化合物です。 この化合物は、8-メトキシグアノシンとも呼ばれ、グアニンがβ-N9-グリコシド結合を介してリボース(リボフラノース)環に結合したヌクレオシドであるグアノシンの誘導体です .

2. 製法

合成経路と反応条件: 9-[(2R,3R,4S,5R)-3-ヒドロキシ-5-(ヒドロキシメチル)-4-(2-メトキシエトキシ)オキソラン-2-イル]-2-イミノ-5H-プリン-6-オンの合成は、複数のステップからなります。出発物質は通常、グアノシンであり、8位にメトキシ基を導入するためにメチル化されます。 続いて、分子の選択的な官能基化を確実にするために、保護と脱保護のステップが行われます .

工業的製造方法: この化合物の工業的製造には、収率と純度を最大化するために最適化された反応条件を用いた大規模合成が含まれます。 このプロセスには、精製と特性評価のために高性能液体クロマトグラフィー(HPLC)が使用されます .

反応の種類:

酸化: この化合物は、特にヒドロキシル基で酸化反応を起こし、ケトンまたはアルデヒドを生成します。

還元: 還元反応は、イミノ基をターゲットとし、アミノ基に変換します。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。

還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が頻繁に使用されます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はケトンまたはアルデヒドを生じさせるのに対し、還元はアミンを生じさせる可能性があります .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-imino-5H-purin-6-one involves multiple steps. The starting material is typically guanosine, which undergoes methylation to introduce the methoxy group at the 8-position. This is followed by protection and deprotection steps to ensure the selective functionalization of the molecule .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and characterization .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can target the imino group, converting it to an amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like thiols, amines, and halides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .

科学的研究の応用

化学: 化学において、9-[(2R,3R,4S,5R)-3-ヒドロキシ-5-(ヒドロキシメチル)-4-(2-メトキシエトキシ)オキソラン-2-イル]-2-イミノ-5H-プリン-6-オンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。 そのユニークな構造により、様々な化学修飾が可能になります .

生物学: 生物学的研究では、この化合物は核酸化学における役割について研究されています。 これは、DNAとRNAの機能を理解するために不可欠な修飾されたヌクレオチドとヌクレオシドの合成に使用されます .

医学: 医学において、この化合物の誘導体は、その潜在的な抗ウイルスおよび抗癌特性について探求されています。 グアノシンの構造における修飾は、生物学的活性を高めた化合物につながる可能性があります .

作用機序

9-[(2R,3R,4S,5R)-3-ヒドロキシ-5-(ヒドロキシメチル)-4-(2-メトキシエトキシ)オキソラン-2-イル]-2-イミノ-5H-プリン-6-オンの作用機序は、核酸との相互作用に関与しています。この化合物はDNAまたはRNAに組み込まれ、複製と転写のプロセスを阻害する可能性があります。 これにより、ウイルス複製が阻害されるか、癌細胞のアポトーシスが誘導される可能性があります .

分子標的と経路: 主要な分子標的には、DNAポリメラーゼと逆転写酵素が含まれます。 この化合物は、核酸代謝に関与する様々な細胞酵素とも相互作用する可能性があります .

類似の化合物:

グアノシン: 親化合物であるグアノシンは、メトキシ基がなく、化学的性質が異なります。

8-アザグアニン: グアノシンの別の誘導体である8-アザグアニンは、8位の炭素を窒素原子で置き換えています。

2-アミノプリン: この化合物は構造が似ていますが、イミノ基ではなく2位にアミノ基を持っています.

独自性: 9-[(2R,3R,4S,5R)-3-ヒドロキシ-5-(ヒドロキシメチル)-4-(2-メトキシエトキシ)オキソラン-2-イル]-2-イミノ-5H-プリン-6-オンの独自性は、8位にメトキシ基があることにあります。これは、明確な化学的および生物学的特性を与えています。 この修飾により、安定性が向上し、核酸との相互作用が変化し、様々な用途に役立つ化合物となります .

類似化合物との比較

Guanosine: The parent compound, guanosine, lacks the methoxy group and has different chemical properties.

8-Azaguanine: Another derivative of guanosine, 8-azaguanine, has a nitrogen atom replacing the carbon at the 8-position.

2-Aminopurine: This compound is similar in structure but has an amino group at the 2-position instead of the imino group.

Uniqueness: The uniqueness of 9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-imino-5H-purin-6-one lies in its methoxy group at the 8-position, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with nucleic acids, making it a valuable compound for various applications .

特性

分子式 |

C13H19N5O6 |

|---|---|

分子量 |

341.32 g/mol |

IUPAC名 |

9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-imino-5H-purin-6-one |

InChI |

InChI=1S/C13H19N5O6/c1-22-2-3-23-9-6(4-19)24-12(8(9)20)18-5-15-7-10(18)16-13(14)17-11(7)21/h5-9,12,19-20H,2-4H2,1H3,(H2,14,17,21)/t6-,7?,8-,9-,12-/m1/s1 |

InChIキー |

DQZXNLOSGQCAEG-LYECJJOESA-N |

異性体SMILES |

COCCO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3C2=NC(=N)NC3=O)CO |

正規SMILES |

COCCOC1C(OC(C1O)N2C=NC3C2=NC(=N)NC3=O)CO |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

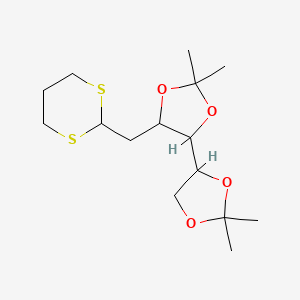

![17-Acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12292482.png)

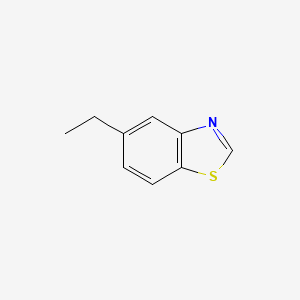

![Ethanamine, 2-[[2-(ethylthio)ethyl]thio]-N-[2-[[2-(ethylthio)ethyl]thio]ethyl]-](/img/structure/B12292491.png)

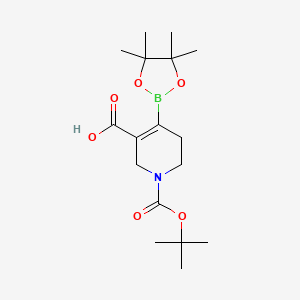

![6-[(4E)-4-[(2Z)-2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B12292492.png)

![(4As,8aR)-N,1-dimethyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-pyrido[4,3-c]thiazine-4a-carboxamide](/img/structure/B12292493.png)

![rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate)](/img/structure/B12292524.png)

![Methyl 3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12292531.png)